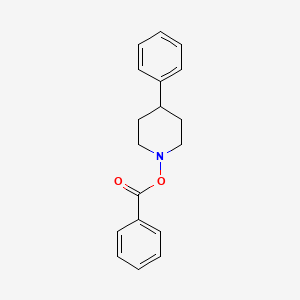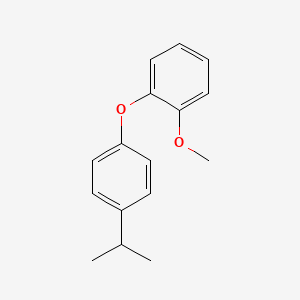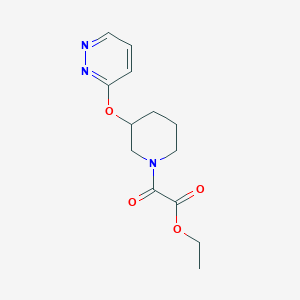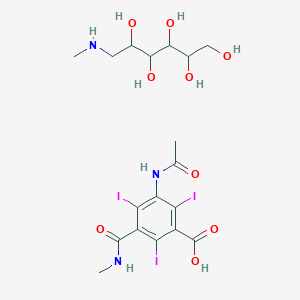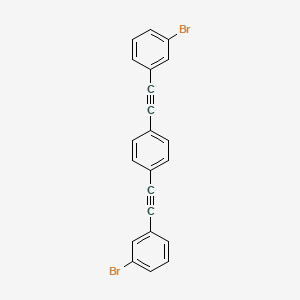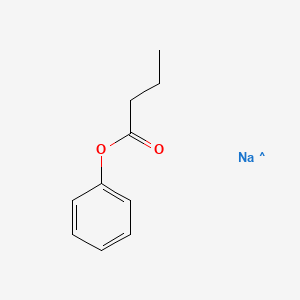
CID 57359302
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 57359302” is a chemical entity that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 57359302 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification and isolation of the final product through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process may include:
Bulk synthesis: Using automated reactors to handle large volumes of reactants.
Continuous monitoring: Ensuring reaction conditions are maintained for optimal product formation.
Purification: Employing industrial-scale chromatography or crystallization methods to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
CID 57359302 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically conducted under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically conducted under inert atmosphere conditions.
Substitution: Common reagents include halogens and alkylating agents. Reactions are typically conducted under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
CID 57359302 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 57359302 involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Interact with specific receptors on cell surfaces, triggering downstream signaling pathways.
Inhibit enzymes: Act as an inhibitor of specific enzymes, affecting metabolic processes.
Modulate gene expression: Influence the expression of specific genes, leading to changes in cellular functions.
Propiedades
Fórmula molecular |
C10H12NaO2 |
|---|---|
Peso molecular |
187.19 g/mol |
InChI |
InChI=1S/C10H12O2.Na/c1-2-6-10(11)12-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3; |
Clave InChI |
XKOHIWVZKSEQHP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=CC=C1.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B14117914.png)
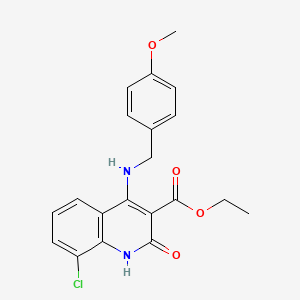
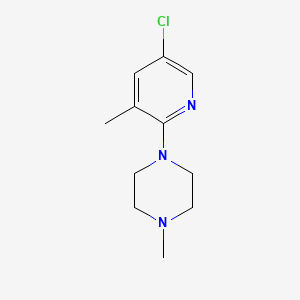
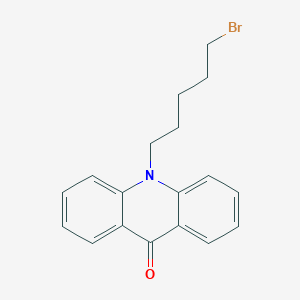
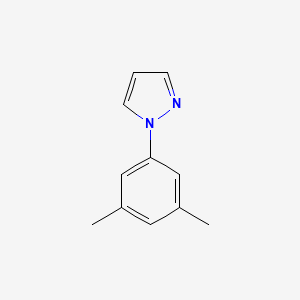
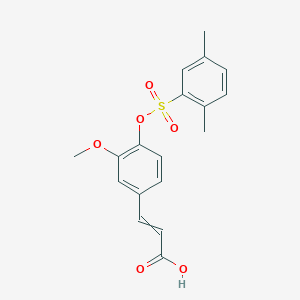

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117966.png)
